molecular formula C9H10NNaO5S B12744648 3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt CAS No. 71215-93-5

3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt

Cat. No.: B12744648
CAS No.: 71215-93-5
M. Wt: 267.24 g/mol
InChI Key: OORSKOFMPAODNN-UHFFFAOYSA-M
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Description

3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt is an organosulfur compound with the molecular formula C9H11NO5S.Na. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an ethoxycarbonylamino group. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt typically involves the sulfonation of ethoxycarbonylaminobenzene. The reaction is carried out using concentrated sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled addition of sulfuric acid to ethoxycarbonylaminobenzene under specific temperature and pressure conditions to ensure complete sulfonation. The product is then purified and neutralized with sodium hydroxide to obtain the final sodium salt.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

    Substitution: The ethoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamides.

    Substitution: Various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the ethoxycarbonylamino group can engage in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects in different applications.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The parent compound with a simpler structure.

    Sulfanilic acid: Contains an amino group instead of the ethoxycarbonylamino group.

    p-Toluenesulfonic acid: A derivative with a methyl group on the benzene ring.

Uniqueness

3-Ethoxycarbonylaminobenzenesulfonic acid, sodium salt is unique due to the presence of the ethoxycarbonylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions and reactions are required.

Properties

CAS No.

71215-93-5

Molecular Formula

C9H10NNaO5S

Molecular Weight

267.24 g/mol

IUPAC Name

sodium;3-(ethoxycarbonylamino)benzenesulfonate

InChI

InChI=1S/C9H11NO5S.Na/c1-2-15-9(11)10-7-4-3-5-8(6-7)16(12,13)14;/h3-6H,2H2,1H3,(H,10,11)(H,12,13,14);/q;+1/p-1

InChI Key

OORSKOFMPAODNN-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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